molecular formula C13H24N2O3 B14767528 tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B14767528
M. Wt: 256.34 g/mol
InChI Key: YOUHOSOAMOQBDR-UHFFFAOYSA-N
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Description

tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its tert-butyl group, hydroxyethyl side chain, and hexahydropyrrolo[3,4-c]pyrrole core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves the condensation of a suitable carbamate with a precursor such as 2,5-dimethoxytetrahydrofuran. This reaction is often catalyzed by iron (III) chloride in water, which allows for the formation of N-substituted pyrroles under mild conditions . The reaction conditions are generally mild, ensuring good to excellent yields.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrrole ring, potentially converting it into a pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are commonly employed in substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various N-substituted pyrroles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic structures

Biology and Medicine: In biological and medicinal research, the compound is explored for its potential pharmacological properties. Its derivatives may exhibit activity against various biological targets, including enzymes and receptors.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl side chain and pyrrole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to metal ions and modulating their catalytic activity.

Comparison with Similar Compounds

Uniqueness: The presence of the hydroxyethyl side chain and the specific arrangement of the pyrrole ring in tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate distinguishes it from other similar compounds. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 2-(2-hydroxyethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-10-6-14(4-5-16)7-11(10)9-15/h10-11,16H,4-9H2,1-3H3

InChI Key

YOUHOSOAMOQBDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)CCO

Origin of Product

United States

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